Enzymatic Potency of Ro 48-8071 vs. HMG-CoA Reductase Inhibitor Simvastatin
Ro 48-8071 is a potent, direct inhibitor of 2,3-oxidosqualene cyclase (OSC), acting downstream of the HMG-CoA reductase step targeted by statins like simvastatin. This difference in target position leads to a distinct pharmacological effect: Ro 48-8071 inhibits OSC from human liver microsomes with an IC50 of approximately 6.5 nM, whereas simvastatin acts upstream and can induce compensatory upregulation of HMG-CoA reductase [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 6.5 nM (against human OSC) |
| Comparator Or Baseline | Simvastatin: Not applicable (different target). Mechanism comparison: Ro 48-8071 inhibits OSC; Simvastatin inhibits HMG-CoA reductase. |
| Quantified Difference | Mechanistic differentiation: Ro 48-8071 acts downstream of HMG-CoA reductase, avoiding the compensatory upregulation of this enzyme observed with simvastatin treatment [2]. |
| Conditions | Human liver microsomal assay |
Why This Matters
This distinction is critical for researchers investigating cholesterol metabolism without the confounding feedback mechanisms triggered by statins.
- [1] Morand OH, Aebi JD, Dehmlow H, et al. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: Comparison to simvastatin. Journal of Lipid Research. 1997;38(2):373-390. View Source
- [2] Peffley DM, Gayen AK, Morand OH. Down-regulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase mRNA levels and synthesis in Syrian hamster C100 cells by the oxidosqualene cyclase inhibitor [4'-(6-allyl-ethyl-amino-hexyloxy)-2'-fluoro-phenyl]-(4-bromophenyl)-methanone (Ro 48-8071): Comparison to simvastatin. Biochemical Pharmacology. 1998;56(4):439-449. View Source
